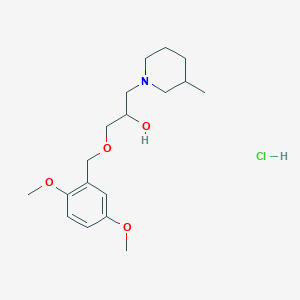![molecular formula C16H17ClN4O3S B2858277 N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide CAS No. 946354-16-1](/img/structure/B2858277.png)
N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide is a useful research compound. Its molecular formula is C16H17ClN4O3S and its molecular weight is 380.85. The purity is usually 95%.
BenchChem offers high-quality N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antifungal Applications
Compounds structurally similar to N-[2-(4-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-N'-(2-hydroxypropyl)ethanediamide have been explored for their potential antimicrobial and antifungal properties. A study by Elewa et al. (2020) synthesized pyrazoline-based thiazole derivatives and evaluated them against various bacterial species and fungal strains, finding potent antimicrobial and antifungal activities (Elewa et al., 2020).
Anticancer Activities
Research into pyrazoline and thiazole derivatives has also identified potential anticancer applications. Elewa et al. (2020) found that certain synthesized compounds demonstrated strong antitumor activities against various tumor cell lines, including HCT-116 and CACO-2 (Elewa et al., 2020).
Fluorescent Chemosensor for Metal Ion Detection
The application of pyrazoline derivatives as fluorescent chemosensors has been studied. Khan (2020) synthesized a pyrazoline derivative and demonstrated its effectiveness as a chemosensor for Fe3+ ion detection, indicating potential utility in chemical analysis and environmental monitoring (Khan, 2020).
Corrosion Inhibition
Some derivatives of pyrazoline have been investigated for their use in corrosion inhibition. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and demonstrated their effectiveness as corrosion inhibitors for mild steel, indicating potential industrial applications (Saraswat & Yadav, 2020).
Analgesic Agents
In the search for new analgesic agents, pyrazole derivatives containing thiophene have been synthesized and evaluated. Khalifa et al. (2019) reported significant analgesic effects in some of these compounds, suggesting potential pharmaceutical applications (Khalifa et al., 2019).
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound belongs to a class of molecules known as pyrazolines, which have been associated with a wide range of biological activities
Mode of Action
Pyrazoline derivatives have been reported to possess various pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The compound likely interacts with its targets to induce these effects, but the specific interactions and resulting changes are still under investigation.
Biochemical Pathways
Given the broad range of activities associated with pyrazoline derivatives, it is likely that multiple pathways are affected
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Given the reported activities of pyrazoline derivatives, it is likely that the compound has significant effects at the molecular and cellular level
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets
properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2-hydroxypropyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-9(22)6-18-15(23)16(24)19-14-12-7-25-8-13(12)20-21(14)11-4-2-10(17)3-5-11/h2-5,9,22H,6-8H2,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVNYUURIOKUGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

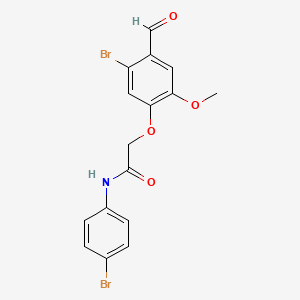

![3-(3-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2858198.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide](/img/structure/B2858199.png)

![N-Spiro[3,4-dihydrochromene-2,3'-oxolane]-4-ylprop-2-enamide](/img/structure/B2858202.png)
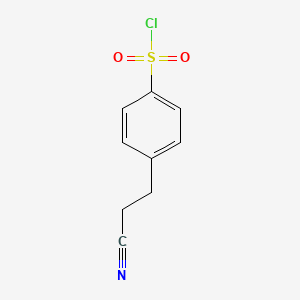
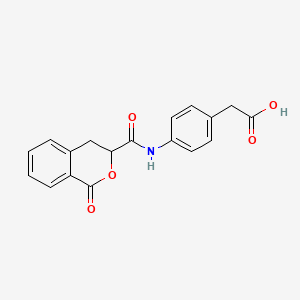
![2-[(2-Hydroxycyclopentyl)amino]phenol](/img/structure/B2858209.png)
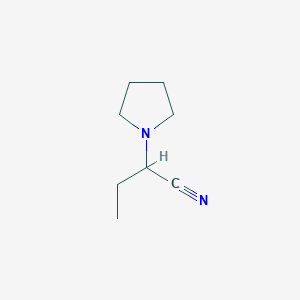
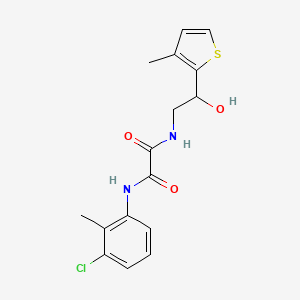
![2-{[(4-Pyridinylmethyl)amino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B2858213.png)
![[2-(4-Methoxycarbonylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2858214.png)
